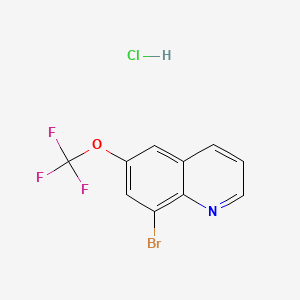

8-Bromo-6-trifluoromethoxyquinoline, HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-6-trifluoromethoxyquinoline hydrochloride, with the CAS Number 1261956-53-9, has a molecular weight of 328.52 . Its IUPAC name is 8-bromo-6-(trifluoromethoxy)quinoline hydrochloride .

Molecular Structure Analysis

The InChI code for 8-Bromo-6-trifluoromethoxyquinoline hydrochloride is1S/C10H5BrF3NO.ClH/c11-8-5-7 (16-10 (12,13)14)4-6-2-1-3-15-9 (6)8;/h1-5H;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The predicted boiling point of 8-Bromo-6-trifluoromethoxyquinoline is 286.9±35.0 °C . Its predicted density is 1.684±0.06 g/cm3 . The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Photolabile Protecting Group for Carboxylic Acids : 8-Bromo-7-hydroxyquinoline (BHQ) is used as a new photolabile protecting group for carboxylic acids. It shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis than some other esters, making it suitable for in vivo use. Its solubility and low fluorescence make it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Quinoline Derivatives : The compound is used in the efficient synthesis of quinoline derivatives. For instance, the bromination reaction of tetrahydroquinoline yields synthetically valuable quinoline derivatives. This method is noted for its efficiency and yield, contributing to the synthesis of novel trisubstituted quinoline derivatives (Şahin et al., 2008).

Acid Corrosion Inhibition : Novel 8-hydroxyquinoline derivatives, which include bromoquinoline compounds, have been synthesized and evaluated as inhibitors of acid corrosion, particularly in environments like hydrochloric acid. These compounds have shown promising results in protecting metals from corrosion, indicating their potential utility in industrial applications (Rbaa et al., 2020).

Coordination Chemistry : 8-Bromoquinoline reacts with various compounds to form metal complexes. The properties of these complexes, like solvatochromism, have been studied, indicating potential applications in materials science and synthetic chemistry (Enders, Kohl, & Pritzkow, 2001).

Fungitoxicity : Certain bromoquinoline compounds have been tested for antifungal activity against various fungi. The positioning of bromine and chlorine in these compounds affects their fungitoxicity, making them potential candidates for use in fungicides (Gershon, Clarke, & Gershon, 1996).

Photoremovable Protecting Group for Biomolecules : 8-Bromo-7-hydroxyquinoline (BHQ) has been used as a photoremovable protecting group, particularly for "caged" biomolecules. This allows the study of cell physiology in real-time and living tissue, using two-photon excitation (2PE) technology. BHQ is notable for its stability, solubility, and low fluorescence levels (Zhu et al., 2006).

Corrosion Inhibition : 8-Hydroxyquinoline and its derivatives, including bromoquinoline compounds, have been studied as corrosion inhibitors for materials like steel in acidic environments. This has applications in industrial maintenance and protection (Obot et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

8-bromo-6-(trifluoromethoxy)quinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO.ClH/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOUYJAQPGUZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682468 |

Source

|

| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261956-53-9 |

Source

|

| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)